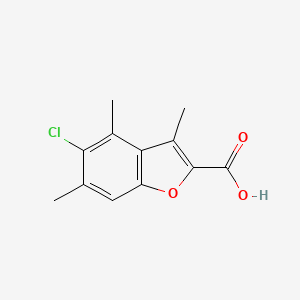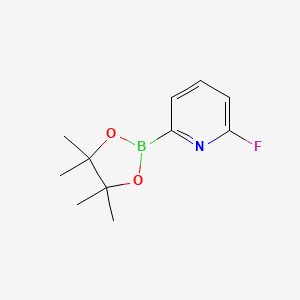![molecular formula C11H13F2NO2 B1454045 2-[4-(Difluoromethoxy)phenyl]morpholine CAS No. 1097820-96-6](/img/structure/B1454045.png)
2-[4-(Difluoromethoxy)phenyl]morpholine
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-[4-(Difluoromethoxy)phenyl]morpholine is 229.23 g/mol . The InChI code for this compound is 1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2 .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Morpholine Derivatives in Pharmacology
Morpholine and its derivatives, including "2-[4-(Difluoromethoxy)phenyl]morpholine," have been extensively studied for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. This review highlighted the significance of morpholine derivatives in medicine, underlining their potential in designing novel therapeutic agents due to their versatile pharmacophoric activities (Asif & Imran, 2019).
Synthetic Routes and Industrial Applications
In the realm of synthetic chemistry, "this compound" serves as a crucial intermediate for various industrial applications. A study focusing on the synthetic routes of rivaroxaban, an anticoagulant drug, discussed the relevance of morpholine derivatives, including "this compound," in industrial synthesis. The review emphasized identifying suitable synthetic pathways for the large-scale production of such compounds, showcasing the commercial value and applicability of these chemical entities in pharmaceutical manufacturing (Zhang Fu-li, 2012).
Environmental and Biological Interactions
Investigations into the environmental and biological interactions of morpholine derivatives have provided insights into their behavior and potential impacts. Research on the sorption of herbicides, including those structurally related to "this compound," to soil and minerals has contributed to understanding their environmental fate. Such studies are essential for assessing the ecological risks associated with the use of these compounds and developing strategies for their safe application and disposal (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity and Health Implications
Research on the antioxidant properties of various compounds, including morpholine derivatives, underscores their significance in health and disease prevention. Studies have explored the mechanisms behind antioxidant activity, highlighting the potential of these compounds in mitigating oxidative stress and contributing to health benefits. Such research is crucial for identifying novel antioxidants that can be used in food, pharmaceuticals, and nutraceuticals to improve human health and well-being (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDWUZSREAPFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)
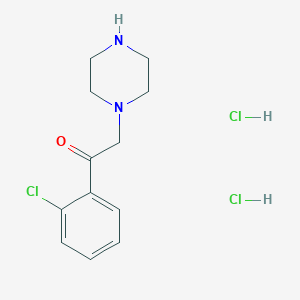

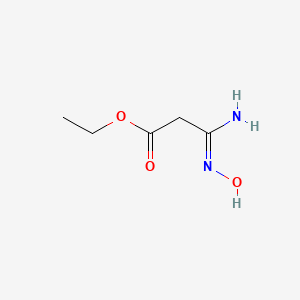
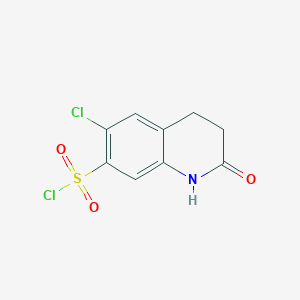
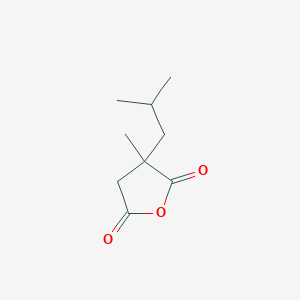
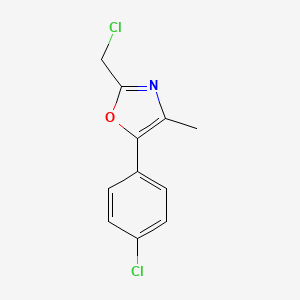

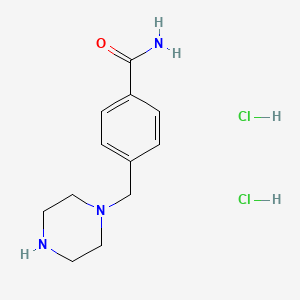
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)


